molecular formula C19H24N2OS B5145172 N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Cat. No.: B5145172
M. Wt: 328.5 g/mol
InChI Key: IHSCAJZDKRZEOS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Methylphenyl Group: This step may involve a substitution reaction where a suitable leaving group is replaced by the 3-methylphenyl group.

    Attachment of the 5-Methylthiophen-2-yl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide
  • N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)morpholine-1-carboxamide

Uniqueness

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is unique due to its specific structural features, such as the azepane ring and the presence of both 3-methylphenyl and 5-methylthiophen-2-yl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-7-6-8-16(13-14)20-19(22)21-12-5-3-4-9-17(21)18-11-10-15(2)23-18/h6-8,10-11,13,17H,3-5,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSCAJZDKRZEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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